

Application Notes and Protocols: NanoBRET™ Assay for YEATS4 Target Engagement

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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Introduction

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated lysine residues on histones, playing a pivotal role in chromatin modification and transcriptional regulation.[1] Its involvement in key cellular processes, including DNA repair and the regulation of major signaling pathways such as p53, Wnt/ β -catenin, and Notch, has implicated YEATS4 as a potential therapeutic target in oncology.[1][2] The development of small molecule inhibitors targeting YEATS4 is a promising strategy for cancer therapy.

The NanoBRET™ Target Engagement (TE) Assay is a powerful, quantitative method for measuring the binding of test compounds to a specific protein target within intact cells.[3][4] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.[4][5] Competitive displacement of the tracer by a test compound results in a measurable decrease in the BRET signal, allowing for the determination of compound affinity and intracellular target engagement.

This document provides a detailed protocol for utilizing the NanoBRET™ TE Assay to quantify the intracellular binding of "YEATS4 binder-1" to the YEATS4 protein.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE Assay for YEATS4 relies on the co-expression of a YEATS4-NanoLuc® fusion protein in live cells with the addition of a specific, cell-permeable fluorescent tracer. When the tracer binds to the YEATS4-NanoLuc® fusion protein, the close proximity allows for energy transfer from the NanoLuc® luciferase to the tracer upon addition of the NanoGlo® substrate. This results in a BRET signal. Unlabeled compounds, such as **YEATS4 binder-1**, that bind to YEATS4 will compete with the tracer for the binding site. This competition leads to a dose-dependent reduction in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50) for YEATS4.

Data Presentation

The following table summarizes the binding affinity of **YEATS4 binder-1** for the YEATS4 protein.

Compound	Target	Assay Type	Parameter	Value
YEATS4 binder-1	YEATS4	Biochemical Assay	Ki	37 nM

Note: The provided Ki value is based on available biochemical data. An experimentally determined IC50 or EC50 from a NanoBRET™ assay would provide a cellular measure of target engagement.

Experimental Protocols

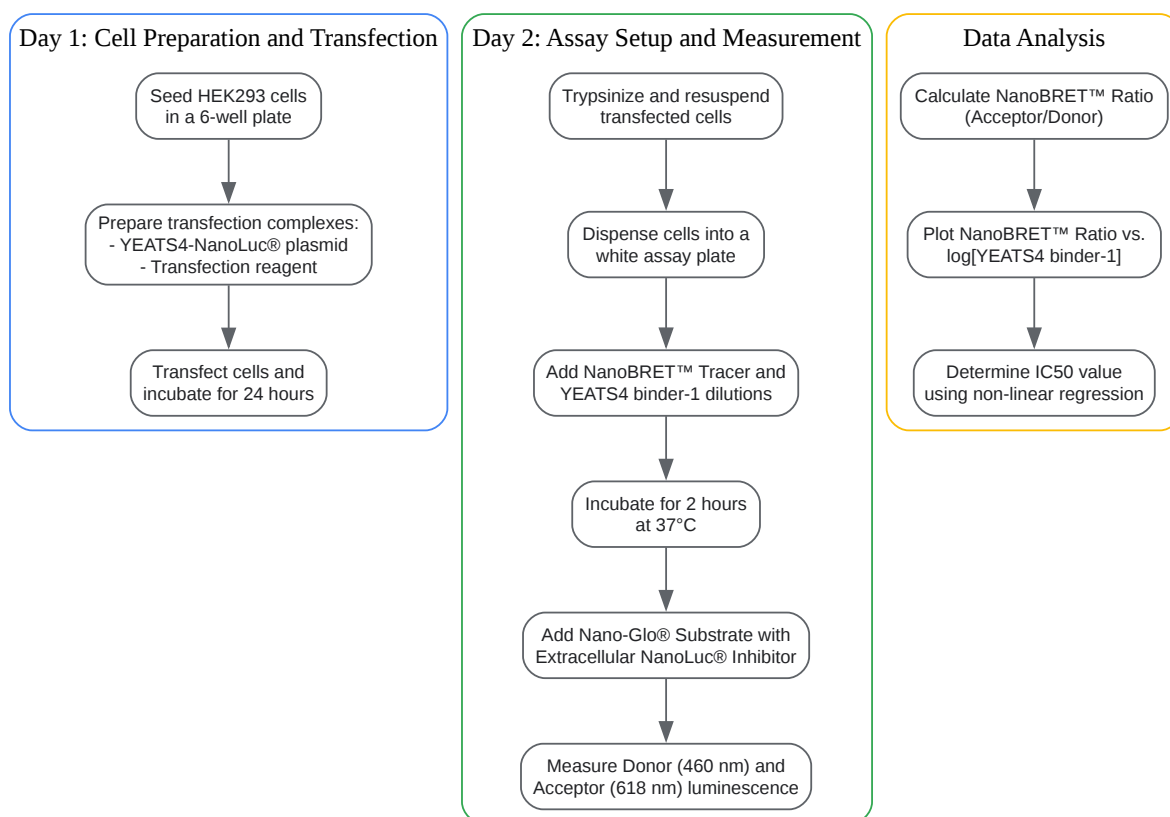
This section details the methodology for performing the NanoBRET™ TE Assay with **YEATS4 binder-1**.

Materials and Reagents

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin

- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)
- pFC32K-YEATS4-NanoLuc® Vector (custom construct)
- pFC32K-NanoLuc® Control Vector
- NanoBRET™ Tracer for YEATS4 (specific tracer to be empirically determined or custom synthesized)
- **YEATS4 binder-1**
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, 96-well or 384-well assay plates
- Luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover System)

Experimental Workflow Diagram



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Caption: Workflow for the YEATS4 NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol

Day 1: Cell Culture and Transfection

- **Cell Seeding:** Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

- Transfection Complex Preparation:
 - In Opti-MEM™, dilute the pFC32K-YEATS4-NanoLuc® Vector. In a separate tube, dilute the transfection reagent.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Transfection: Add the transfection complexes dropwise to the wells of the 6-well plate containing the HEK293 cells.
- Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: NanoBRET™ Assay

- Cell Preparation:
 - Aspirate the media from the transfected cells and wash with PBS.
 - Trypsinize the cells and resuspend them in Opti-MEM™ to a concentration of 2×10^5 cells/mL.
- Compound and Tracer Preparation:
 - Prepare a serial dilution of **YEATS4 binder-1** in Opti-MEM™.
 - Prepare the NanoBRET™ Tracer at the desired final concentration in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically near its EC50 value.
- Assay Plate Setup:
 - Dispense the cell suspension into the wells of a white assay plate.
 - Add the serially diluted **YEATS4 binder-1** to the respective wells. Include wells with no compound as a control.
 - Add the NanoBRET™ Tracer to all wells except for the "no tracer" control wells.

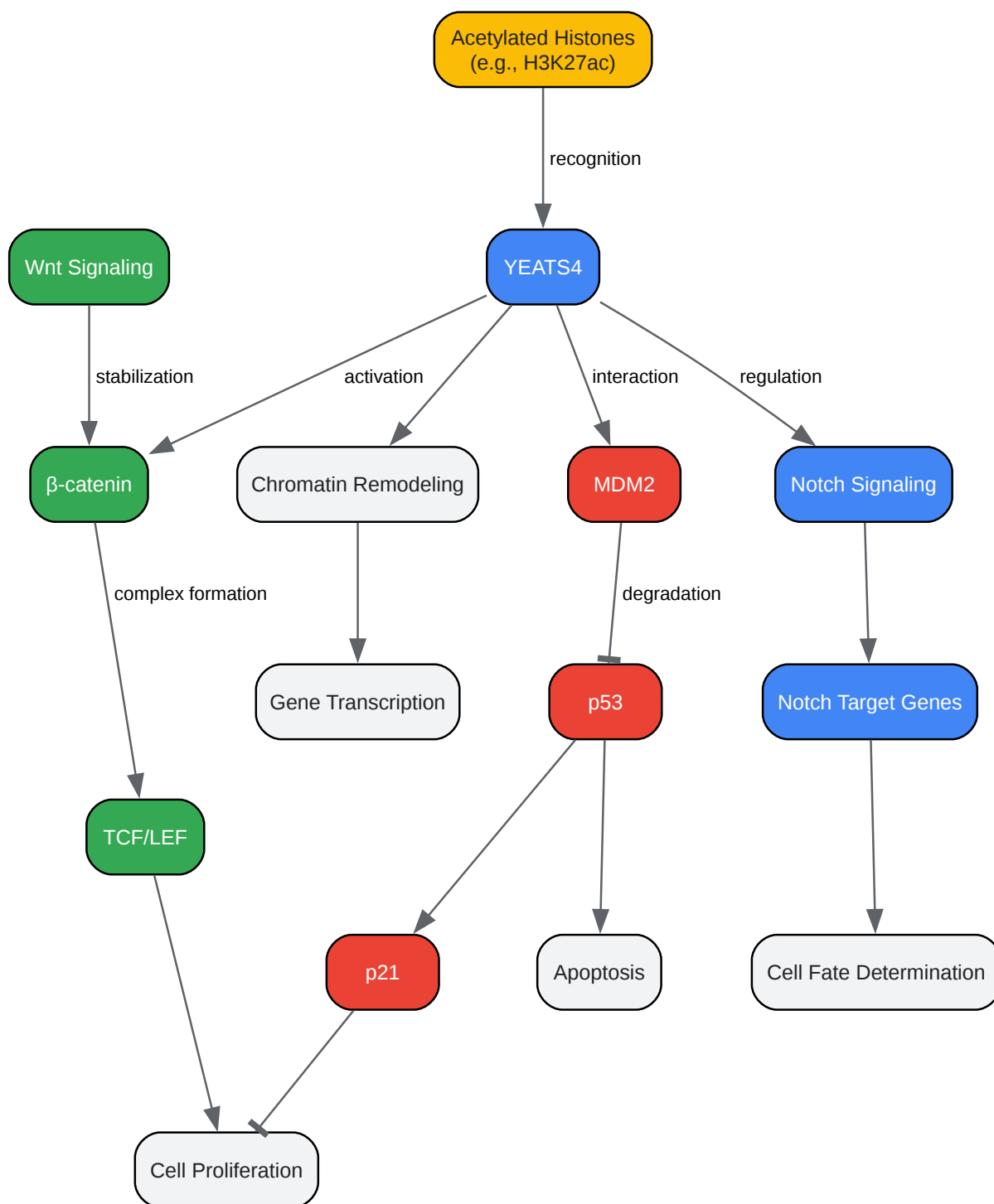
- Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound and tracer binding to reach equilibrium.
- Luminescence Measurement:
 - Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
 - Add the substrate solution to all wells.
 - Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

Data Analysis

- Calculate the NanoBRET™ Ratio: For each well, divide the acceptor emission value (618 nm) by the donor emission value (460 nm).
- Normalize Data: Normalize the NanoBRET™ ratios to the "no compound" control.
- Generate Dose-Response Curve: Plot the normalized NanoBRET™ ratio against the logarithm of the **YEATS4 binder-1** concentration.
- Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the dose-response curve and determine the IC₅₀ value of **YEATS4 binder-1**.

YEATS4 Signaling Pathway

YEATS4 is a multifaceted protein involved in several key cellular signaling pathways. As an epigenetic reader, it recognizes acetylated histones, influencing gene transcription. Its interactions with other proteins further extend its regulatory roles.

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